molecular formula C38H41N5O5 B606658 CHMFL-BTK-01 CAS No. 2095280-64-9

CHMFL-BTK-01

Número de catálogo: B606658
Número CAS: 2095280-64-9
Peso molecular: 647.776
Clave InChI: UBXBHXGYYBYXOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CHMFL-BTK-01 involves a multi-step process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained through purification and crystallization . Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs .

Análisis De Reacciones Químicas

Covalent Binding Mechanism

CHMFL-BTK-01 contains an acrylamide warhead that forms a covalent bond with BTK via a Michael addition reaction . This reaction involves:

  • Nucleophilic attack : The thiol group (-SH) of BTK's Cys481 attacks the β-carbon of the acrylamide group.
  • Proton transfer : Deprotonation of the thiolate intermediate occurs, often mediated by water molecules or adjacent residues.
  • Tautomerization : Stabilization of the covalent adduct via solvent-assisted proton shuffling .

Key evidence :

  • X-ray crystallography (PDB: 5J87) confirms covalent bonding between Cys481 and this compound .
  • Cysteine-to-serine mutation (C481S) abolishes inhibition, validating the necessity of Cys481 for reactivity .

Kinetic Parameters

ParameterValueMethodSource
IC₅₀ (BTK inhibition)7 nMADP-Glo assay
EC₅₀ (Y223 phosphorylation inhibition)<30 nMImmunoblotting
Selectivity (S score)0.00KINOMEscan (468 kinases)

Selectivity drivers :

  • The acrylamide warhead’s spatial orientation minimizes off-target reactions with kinases like ITK, EGFR, and JAK3 .
  • Hydrophobic interactions within BTK’s hinge region enhance binding specificity .

Structural Insights from Crystallography

The crystal structure of BTK-CHMFL-BTK-01 (5J87) reveals:

  • Binding mode : The inhibitor occupies the ATP-binding pocket in a DFG-in/C-helix-out conformation .
  • Key interactions :
    • Hydrogen bonds with Met477 and Lys430.
    • Covalent bond with Cys481 (1.585 Å resolution) .

Table : Structural Features of the BTK-CHMFL-BTK-01 Complex

FeatureDescription
Covalent bond length1.85 Å (Cys481 Sγ–acrylamide Cβ)
Hydrogen bonds3 (Met477 backbone, Lys430 side chain)
Hydrophobic contacts8 (Phe413, Leu408, etc.)

Comparative Analysis with Other BTK Inhibitors

This compound outperforms earlier inhibitors in selectivity due to its optimized warhead and linker design:

InhibitorIC₅₀ (BTK)Selectivity (S score)Off-Targets
This compound7 nM0.00None at 1 μM
Ibrutinib0.5 nM0.11EGFR, ITK, JAK3
Acalabrutinib3 nM0.03TEC, TXK

Advantages of this compound :

  • No detectable inhibition of NK-cell-mediated ADCC, unlike ibrutinib .
  • Irreversible binding ensures prolonged target suppression .

Computational Validation

QM/MM simulations corroborate the two-step reaction mechanism:

  • Direct proton transfer : Water-mediated deprotonation of Cys481’s thiol group .
  • Enolate intermediate stabilization : The reaction exothermicity (-6.5 kcal/mol) drives irreversible adduct formation .

Kinetic simulations match experimental inhibition rates, confirming the dominance of solvent-assisted pathways in vivo .This compound’s design exemplifies rational targeting of cysteine residues through covalent bond formation, offering a template for developing kinase inhibitors with enhanced specificity. Its well-characterized reaction mechanics and structural data make it a valuable tool for studying BTK-driven pathologies .

Aplicaciones Científicas De Investigación

Overview

CHMFL-BTK-01 is a highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme involved in B-cell receptor signaling and various inflammatory processes. With an IC50 value of 7 nM, this compound demonstrates potent inhibition of BTK activity and has significant implications in both research and therapeutic applications, particularly in hematological malignancies.

Scientific Research Applications

The applications of this compound span across various fields:

1. Cancer Research

  • B-cell Malignancies : this compound is being investigated for its potential therapeutic applications in treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. Its high selectivity for BTK over other kinases minimizes off-target effects, making it a promising candidate for targeted therapy.
  • Mechanistic Studies : The compound serves as a valuable tool for studying BTK-related pathologies, helping researchers understand the role of BTK in cancer progression and immune response .

2. Inflammation and Autoimmune Diseases

  • Rheumatoid Arthritis : Research indicates that this compound can suppress inflammatory responses associated with rheumatoid arthritis by inhibiting B-cell activation and cytokine production. This suggests its potential use in managing autoimmune conditions where BTK plays a pivotal role .
  • Cytokine Modulation : The compound has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and others, highlighting its utility in studying inflammatory pathways .

Comparative Analysis with Other BTK Inhibitors

CompoundSelectivityIC50 (nM)MechanismApproved Uses
This compoundHigh7IrreversibleResearch into B-cell malignancies
IbrutinibModerate0.5IrreversibleCLL, MCL, WM, GVHD
AcalabrutinibHigh0.5IrreversibleCLL, MCL
ZanubrutinibHigh0.5IrreversibleCLL, MCL

Case Studies

Case Study 1: Efficacy in B-cell Lymphoma
In vitro studies demonstrated that this compound effectively inhibited BTK Y223 auto-phosphorylation with an EC50 of less than 30 nM. It arrested the cell cycle and induced apoptosis in B-cell lines, indicating its potential as a therapeutic agent against B-cell lymphomas .

Case Study 2: Inhibition of Cytokine Production
In human peripheral blood mononuclear cells (PBMCs), this compound showed dose-dependent inhibition of TNFα production upon stimulation with lipopolysaccharide (LPS). This effect was primarily attributed to modulation of BTK-mediated signaling pathways rather than direct cytotoxicity to PBMCs .

Propiedades

Número CAS

2095280-64-9

Fórmula molecular

C38H41N5O5

Peso molecular

647.776

Nombre IUPAC

N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide

InChI

InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45)

Clave InChI

UBXBHXGYYBYXOB-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(C=C2NC3=CC=C(C(N4CCOCC4)=O)C(NC(C=C)=O)=C3)=CN(C)C2=O)=C1C)C5=CC=C(C(C)(C)C)C=C5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CHMFL-BTK-01

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHMFL-BTK-01
Reactant of Route 2
Reactant of Route 2
CHMFL-BTK-01
Reactant of Route 3
Reactant of Route 3
CHMFL-BTK-01
Reactant of Route 4
Reactant of Route 4
CHMFL-BTK-01
Reactant of Route 5
Reactant of Route 5
CHMFL-BTK-01
Reactant of Route 6
Reactant of Route 6
CHMFL-BTK-01

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.